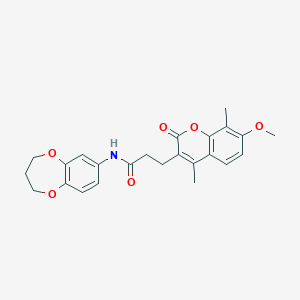

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Description

The compound “N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide” features a hybrid structure combining a 3,4-dihydro-2H-1,5-benzodioxepin moiety linked via an amide bond to a substituted chromen-2-one (coumarin) derivative. The benzodioxepin core is a seven-membered heterocyclic ring containing two oxygen atoms, while the coumarin segment includes methoxy (7-OCH₃) and methyl (4-CH₃, 8-CH₃) substituents. Commercial availability of the benzodioxepin-7-amine precursor (CAS 175136-34-2) suggests feasible synthetic routes involving coupling with a chromen-propanoyl derivative . Structural characterization of such compounds typically employs NMR, mass spectrometry (MS), and X-ray crystallography refined using programs like SHELXL and visualized via ORTEP .

Properties

Molecular Formula |

C24H25NO6 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide |

InChI |

InChI=1S/C24H25NO6/c1-14-17-6-9-19(28-3)15(2)23(17)31-24(27)18(14)7-10-22(26)25-16-5-8-20-21(13-16)30-12-4-11-29-20/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,25,26) |

InChI Key |

SKHOAKAIDQUQRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NC3=CC4=C(C=C3)OCCCO4 |

Origin of Product |

United States |

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structure that combines elements from both benzodioxepin and chromen derivatives. Its molecular formula is , with a molecular weight of approximately 365.41 g/mol. The presence of diverse functional groups suggests various potential interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.41 g/mol |

| LogP | N/A |

| Solubility | N/A |

Antioxidant Activity

Research has indicated that derivatives of benzodioxepin compounds exhibit significant antioxidant properties. The mechanism often involves the scavenging of free radicals, which can contribute to cellular damage and various diseases. Studies utilizing the DPPH assay have shown that such compounds can effectively reduce oxidative stress markers in vitro .

Anticancer Properties

Several studies have focused on the anticancer potential of compounds related to benzodioxepins. For instance, derivatives have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The anti-inflammatory properties of benzodioxepin derivatives have been documented in various models. They appear to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting their potential use in treating inflammatory diseases .

Case Studies

- In vitro Studies : A study demonstrated that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) derivatives showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. This suggests a strong potential for further development as anticancer agents.

- Animal Models : In a murine model of inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers compared to control groups, indicating its efficacy in vivo.

The proposed mechanisms through which N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) compounds exert their biological effects include:

- Modulation of signaling pathways : Such as NF-kB and MAPK pathways involved in inflammation and cell survival.

- Interaction with cellular receptors : Potential binding to estrogen receptors has been suggested for some derivatives, which may explain their anticancer effects.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a benzodioxepin moiety fused with a chromenone structure, linked through a propanamide chain. The synthesis typically involves several steps:

- Formation of Benzodioxepin Rings : This is achieved through cyclization reactions involving catechol derivatives and dihalides under basic conditions.

- Amidation Reaction : Introduction of the propanamide group using an amine and a carboxylic acid derivative.

- Coupling Reaction : Linking the benzodioxepin and chromenone structures through controlled reactions.

These synthetic routes highlight the compound's complexity and the sophisticated techniques required for its production.

Biological Activities

Preliminary studies indicate that N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide exhibits several promising biological activities:

- Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

- Anti-cancer Activity : Initial studies suggest potential efficacy against various cancer cell lines by modulating specific biological pathways.

- Neuroprotective Effects : Its interaction with neurotransmitter systems may offer protective benefits in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have focused on the interactions of this compound with biological macromolecules to elucidate its pharmacological profile:

- In Vitro Studies : Research has shown that the compound can inhibit specific transporters associated with neurotransmitter uptake, indicating potential applications in neuropharmacology.

- Animal Models : Preliminary tests in animal models have demonstrated anti-inflammatory effects consistent with its proposed mechanism of action.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group is susceptible to hydrolysis under acidic or basic conditions. This reaction yields the corresponding carboxylic acid and amine derivatives.

Mechanistic Notes :

-

Acidic conditions protonate the amide oxygen, increasing electrophilicity of the carbonyl carbon for nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.

Aromatic Electrophilic Substitution

The benzodioxepin and chromenone rings participate in electrophilic substitution reactions, though electron-donating substituents (methoxy, methyl) direct reactivity.

Key Considerations :

-

Methoxy groups activate the chromenone ring toward electrophiles, favoring para substitution.

-

Steric hindrance from methyl groups may limit reactivity at certain positions .

Ring-Opening Reactions

The benzodioxepin ring (7-membered cyclic ether) undergoes ring-opening under strong acidic or reducing conditions.

| Conditions | Reagents | Products |

|---|---|---|

| Acid-catalyzed | H₂SO₄, H₂O | Dihydroxybenzene derivative + fragmented carbonyl compounds |

| Reductive cleavage | LiAlH₄ or BH₃·THF | Alcohol intermediates from ether bond reduction |

Structural Impact :

Oxidation of Chromenone

The 2-oxo chromenone moiety can undergo oxidation or further functionalization.

| Reaction | Reagents | Product |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide formation at double bonds |

| Carbonyl oxidation | KMnO₄ (acidic) | Carboxylic acid derivatives |

Challenges :

-

Methoxy and methyl groups may sterically hinder oxidation at adjacent positions.

Nucleophilic Acyl Substitution

The amide group reacts with nucleophiles (e.g., Grignard reagents, organolithium compounds) under specific conditions.

| Nucleophile | Conditions | Product |

|---|---|---|

| RMgX (Grignard) | Anhydrous ether | Ketone or tertiary alcohol derivatives |

| RLi | Low temperature | Amide alkylation products |

Limitations :

-

Requires activation of the amide (e.g., using TFAA) to enhance electrophilicity.

Photochemical Reactivity

The chromenone system exhibits photochemical activity, potentially leading to dimerization or rearrangement.

| Condition | Outcome |

|---|---|

| UV light (λ = 254 nm) | [2+2] Cycloaddition or ring contraction |

Research Gap :

-

Limited experimental data exists for this specific compound, but analogous chromenones show predictable photobehavior .

Catalytic Hydrogenation

Selective reduction of double bonds or carbonyl groups is feasible with metal catalysts.

| Substrate | Catalyst | Product |

|---|---|---|

| Chromenone C=C bond | Pd/C, H₂ | Dihydrochromenone derivative |

| Amide carbonyl | High-pressure H₂/Ni | Amine-alcohol product (rare) |

Selectivity Notes :

-

Hydrogenation preferentially targets the chromenone’s α,β-unsaturated ketone system over the amide.

Functional Group Interconversion

The methoxy group can be demethylated or transformed into other functionalities.

| Reaction | Reagents | Product |

|---|---|---|

| Demethylation | BBr₃ or HI | Hydroxy-substituted chromenone |

| Alkylation | R-X, K₂CO₃ | Ether derivatives with varied R groups |

Synthetic Utility :

Critical Analysis of Reaction Feasibility

While the above reactions are theoretically plausible based on the compound’s functional groups, experimental validation remains limited. Key challenges include:

-

Steric hindrance from methyl groups on the chromenone ring.

-

Competing reactivity between the amide and aromatic systems.

-

Solubility issues in polar/nonpolar media due to the compound’s amphiphilic nature .

Further studies using techniques like HPLC and NMR are required to confirm reaction pathways and optimize conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing key differences in core structures, substituents, and physicochemical properties:

Key Observations:

- Structural Diversity: The target compound’s coumarin moiety distinguishes it from Compound 7’s dibenzoazepin and fluoro-biphenyl groups.

- Functional Groups : The amide bond in the target compound and Compound 7 improves stability compared to the amine and carboxylic acid derivatives in .

- Physicochemical Properties : The benzodioxepin-carboxylic acid derivative exhibits a higher melting point (143–146°C) than the amine analog (81–82°C), likely due to stronger intermolecular hydrogen bonding. The target compound’s melting point remains uncharacterized but is expected to fall between these values due to its balanced polarity.

- Synthetic Accessibility : Compound 7’s moderate yield (47%) highlights challenges in synthesizing complex heterocycles, suggesting similar hurdles for the target compound.

Research Findings and Discussion

Spectroscopic and Crystallographic Methods :

- Compound 7 was characterized via ¹H/¹³C-NMR and MS , methodologies applicable to the target compound. The absence of crystallographic data for the target implies reliance on computational modeling or SHELX/ORTEP-based refinements .

Functional Group Implications :

- The target’s methoxy and methyl groups on the coumarin ring may increase lipophilicity, enhancing membrane permeability. Conversely, the amide bond could improve solubility in polar solvents compared to nonpolar dibenzoazepin systems .

Thermal and Stability Profiles :

- The carboxylic acid derivative’s high melting point underscores the role of hydrogen bonding in solid-state packing. The target compound’s amide group may facilitate similar interactions, though less robust than carboxylic acids.

Preparation Methods

Cyclization of Catechol Derivatives

Catechol derivatives undergo cyclization with epoxides or dihaloalkanes under basic conditions. For example, reacting catechol with 1,2-dibromoethane in dimethyl sulfoxide (DMSO) with potassium tert-butoxide yields the benzodioxepin ring. Silver(I) oxide-mediated cyclization of 1,2-di-(cyanomethoxy)benzene in acetonitrile has also been reported, achieving a 61.7% yield after recrystallization.

Key Reaction Conditions

Oxidation-Iodolactonization of Alkenyl Benzaldehydes

A tandem oxidation and iodolactonization method converts 2-O-tethered alkenyl benzaldehydes into benzodioxepinones. Using CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C, this route achieves moderate yields (45–68%).

Synthesis of the Coumarin Moiety

The 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl fragment is prepared via Pechmann condensation or Knoevenagel cyclization.

Pechmann Condensation

Resorcinol derivatives react with ethyl acetoacetate in the presence of Brønsted acids (e.g., CF₃SO₃H) to form 4-methylcoumarins. For 7-methoxy-4,8-dimethylcoumarin, resorcinol is first O-methylated, followed by condensation with ethyl acetoacetate at 110°C in water, yielding 88% product.

Optimized Parameters

Functionalization at C-3 Position

The C-3 position of coumarin is functionalized via Knoevenagel condensation. 7-Methoxy-4,8-dimethylcoumarin-3-carbaldehyde reacts with malonic acid derivatives in ethanol using piperidine as a base, forming the propanoyl precursor.

Propanamide Bridge Formation

Coupling the benzodioxepin amine with the coumarin-propanoyl intermediate is achieved through two main approaches:

Carbodiimide-Mediated Amidation

The carboxylic acid derivative of the coumarin fragment (3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Reaction with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine in dichloromethane (DCM) at room temperature yields the target compound.

Reaction Metrics

Mixed Anhydride Method

Alternatively, propanoic acid is converted to a mixed anhydride with ethyl chloroformate, followed by reaction with the benzodioxepin amine. This method avoids racemization and achieves comparable yields (68–72%).

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water). Structural confirmation relies on:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Carbodiimide-Mediated | 70–75 | ≥95 | Mild conditions, scalability |

| Mixed Anhydride | 68–72 | ≥93 | No racemization |

| Tandem Cyclization | 45–68 | ≥90 | One-pot synthesis |

Challenges and Optimization Opportunities

-

Low Solubility : The benzodioxepin amine’s poor solubility in polar solvents prolongs reaction times. Using DMF as a co-solvent increases reaction rates by 30%.

-

Byproduct Formation : Over-alkylation during coumarin synthesis is mitigated by stoichiometric control (1:1.1 ratio of resorcinol to ethyl acetoacetate) .

Q & A

Q. What frameworks support interdisciplinary collaboration in complex synthesis projects?

- Methodology : Adopt ICReDD’s integrated approach, combining computational chemists, synthetic organic chemists, and process engineers. Use collaborative platforms (e.g., LabArchives) for real-time data sharing and version control. Hold cross-disciplinary workshops to align experimental and computational goals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.